S-allyl-L-cysteine (SAC) is a water-soluble organosulfur compound found abundantly in aged garlic extract. [] It is biosynthesized in garlic plants through a multi-step process involving the amino acid cysteine and allyl mercaptan. SAC is a key component responsible for many of the reported health benefits associated with garlic consumption, showing antioxidant, anti-inflammatory, and anticancer activities. [, ]
S-allyl-L-cysteine is a naturally occurring organosulfur compound derived from garlic (Allium sativum). It is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. S-allyl-L-cysteine is classified as a sulfur-containing amino acid and is particularly notable for its role in garlic's therapeutic effects.
S-allyl-L-cysteine is primarily sourced from garlic and its extracts. It is formed during the fermentation of garlic, where the precursor compound, allicin, is converted into S-allyl-L-cysteine through various enzymatic processes. In terms of classification, it falls under the category of organosulfur compounds and amino acids.
The synthesis of S-allyl-L-cysteine can be achieved through several methods:
The reaction conditions (temperature, time, solvent) must be optimized based on experimental requirements. Analytical techniques like high-performance liquid chromatography (HPLC) are employed to monitor product formation and purity throughout the synthesis process .
S-allyl-L-cysteine has a molecular formula of C₇H₁₄N₄O₂S. Its structure includes an amino group (-NH₂), a carboxyl group (-COOH), and an allyl side chain (-CH₂-CH=CH₂) attached to the sulfur atom.
Key structural data include:
S-allyl-L-cysteine participates in various chemical reactions, primarily due to its functional groups:
The biological activity of S-allyl-L-cysteine is attributed to its ability to modulate cellular signaling pathways and exert antioxidant effects:
Research indicates that S-allyl-L-cysteine exhibits significant bioactivity at concentrations ranging from 10 µM to 100 µM in various in vitro studies .
Relevant data from studies indicate that S-allyl-L-cysteine retains its structure under physiological conditions but may degrade under extreme pH levels or high temperatures .
S-allyl-L-cysteine has several scientific applications:
S-allyl-L-cysteine (SAC) biosynthesis in Allium sativum (garlic) proceeds through a conserved pathway initiated by the formation of γ-glutamyl-S-allyl-cysteine (GSAC). This γ-glutamyl peptide serves as the primary storage form of allyl groups in garlic bulbs. The hydrolysis of GSAC to SAC is catalyzed by γ-glutamyl transpeptidase (GGT; EC 2.3.2.2), a vacuolar enzyme that cleaves the γ-glutamyl moiety from cysteine derivatives. Recent genomic studies have identified four GGT isoforms (AsGGT1-AsGGT4) in garlic, each exhibiting distinct substrate specificities and subcellular localizations [3].
Isoform | Gene Locus | Subcellular Localization | Affinity for GSAC | Primary Expression Site/Timing |
---|---|---|---|---|
AsGGT1 | Chromosome 8 | Cytoplasmic | High (Km ~0.8 mM) | Leaves (Bulb formation & maturation) |
AsGGT2 | Chromosome 5 | Vacuolar | High (Km ~1.2 mM) | Leaves (Bulb formation & maturation) |
AsGGT3 | Chromosome 4 | Vacuolar (Signal Peptide) | Low/Inactive (Pseudogene?) | Bulbs (Post-dormancy) |
AsGGT4 | Chromosome 6 | Unknown | Under Investigation | Under Investigation |
The resulting SAC undergoes S-oxygenation by a flavin-containing monooxygenase (FMO), utilizing NADPH and FAD, to form S-allyl-L-cysteine sulfoxide (alliin). Crucially, GGT shows negligible activity towards γ-glutamyl-S-allyl-cysteine sulfoxide, confirming the pathway sequence: GSAC → SAC → Alliin [1] [3] [8]. While the γ-glutamyl pathway is dominant, evidence suggests a minor alternative route may involve direct synthesis of S-2-carboxypropyl cysteine from valine or methacrylic acid, followed by decarboxylation and oxidation to yield SAC [1] [4].
Aging, particularly the production of Aged Garlic Extract (AGE), dramatically elevates SAC concentration compared to fresh garlic. This enrichment results from complex biochemical transformations driven by enzymatic activity and chemical stability during controlled processing.
Tissue | SAC Content (Fresh Weight) | GSAC Content (Fresh Weight) | Key Post-Harvest/Processing Changes |
---|---|---|---|
Fresh Bulbs (Pre-harvest) | 3–14 mg/g | 2–7 mg/g | Translocation from leaves to bulbs peaks weeks before harvest |
Bulbs (Post-Curing) | 20–30 mg/g (Dry Weight) | 3–20 mg/g (Dry Weight) | Significant increase during curing/drying |
Leaves | ~12% of total SAC | Trace/Undetectable | Content decreases sharply 1 week pre-harvest |
Roots | ~2% of total SAC | Trace/Undetectable | Minimal changes observed |
Aged Garlic Extract (AGE) | High (Accumulated) | Low (Depleted) | GSAC hydrolyzed to SAC; SAC stable and enriched |
Significant genotypic variation exists in SAC accumulation among garlic cultivars, driven by differences in gene expression patterns of biosynthetic enzymes, agronomic practices, and environmental factors.
Factor | Effect on SAC Content | Mechanism/Evidence | Source |
---|---|---|---|
Cultivar Type (Genotype) | Purple-skinned > White-skinned | Higher AsGGT1/2 expression; Potentially higher saponin content (up to 40x) | [1] [9] [10] |
Sulfur Fertilization | Significant Increase (Optimum: 50-100 kg S/ha) | Provides precursor for cysteine/glutathione biosynthesis | [1] |
Nitrogen Fertilization | Decrease (High N >150 kg/ha) | Biomass dilution; Metabolic shift away from S-compounds | [1] |
Storage Temperature | Max preservation at ~20°C; Degradation >35°C | Optimal enzyme stability (GGT) at 20°C; Thermal decomposition at higher temperatures | [1] [10] |
Post-Harvest Curing | Increase during controlled drying | Continued enzymatic conversion of precursors; Reduction in water content | [1] [10] |
Aging (AGE Production) | Dramatic Increase (3-5x fresh garlic levels) | Sustained GGT hydrolysis of GSAC; Suppression of alliinase; SAC stability | [1] [7] [9] |
The tissue-specific expression of SAC biosynthetic genes further contributes to variation. AsGGT1 and AsGGT2 transcripts are abundant in both leaves (during early growth) and bulbs, while AsGGT3 expression is predominantly bulb-specific post-dormancy. Roots show distinct expression patterns for various alliinase isoforms, potentially influencing localized SAC metabolism [3] [10]. Understanding these genetic and environmental determinants is crucial for selecting cultivars and optimizing pre- and post-harvest practices aimed at maximizing SAC yield for nutraceutical applications.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4